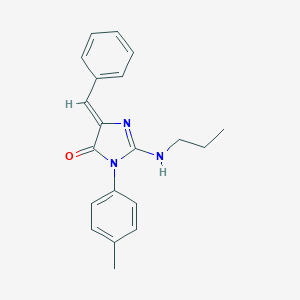
(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one, also known as P5, is a novel small molecule that has been found to have potential therapeutic properties. It is a member of the imidazolone family and has been studied extensively in recent years due to its interesting chemical structure and potential applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one is still under investigation, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the regulation of cell growth and proliferation. It has also been found to activate the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the production of pro-inflammatory cytokines in immune cells. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one is its high potency and selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, its limited solubility and stability in aqueous solutions can pose challenges for its use in lab experiments. In addition, further studies are needed to determine its toxicity and potential side effects.
Orientations Futures
There are several potential future directions for research on (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential use in combination with other anticancer drugs to improve treatment outcomes. Additionally, further studies are needed to determine its efficacy and safety in vivo, as well as its potential applications in other disease states such as neurodegenerative diseases and cardiovascular disease.
Méthodes De Synthèse
The synthesis of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one involves the reaction of 4-methylbenzaldehyde and propylamine with imidazole-4-carboxaldehyde in the presence of acetic acid and ethanol. The resulting compound is then purified by recrystallization to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anticancer properties, specifically against breast cancer cells, through the induction of apoptosis. In addition, it has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C20H21N3O |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(propylamino)imidazol-4-one |
InChI |
InChI=1S/C20H21N3O/c1-3-13-21-20-22-18(14-16-7-5-4-6-8-16)19(24)23(20)17-11-9-15(2)10-12-17/h4-12,14H,3,13H2,1-2H3,(H,21,22)/b18-14- |
Clé InChI |
QYMCNYCVNIZQFJ-JXAWBTAJSA-N |
SMILES isomérique |
CCCNC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)C |
SMILES |
CCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
SMILES canonique |
CCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)
![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295853.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295859.png)
![6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295860.png)
![5-imino-2-propyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295861.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295862.png)
![6-(4-fluorobenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295863.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295864.png)
![6-(4-fluorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295867.png)
![5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295869.png)
![2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295871.png)
